molecular formula C4H11N3O B13315284 N'-hydroxy-2-(methylamino)propanimidamide

N'-hydroxy-2-(methylamino)propanimidamide

Cat. No.: B13315284
M. Wt: 117.15 g/mol
InChI Key: MQFRJRVQIJAFFM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N’-hydroxy-2-(methylamino)propanimidamide can be achieved through various synthetic routes. One common method involves the reaction of 3-methylaminopropionitrile with hydroxylamine . The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N’-hydroxy-2-(methylamino)propanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield N’-hydroxy-2-(methylamino)propanamide, while reduction may produce N’-hydroxy-2-(methylamino)propanamine .

Scientific Research Applications

N’-hydroxy-2-(methylamino)propanimidamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential role in enzyme inhibition and as a ligand for certain receptors. In medicine, it is investigated for its potential therapeutic effects, including its use as an antimicrobial agent. In industry, it is used in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(methylamino)propanimidamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. Additionally, it may interact with receptors on cell surfaces, leading to downstream signaling events that result in various biological effects .

Comparison with Similar Compounds

N’-hydroxy-2-(methylamino)propanimidamide can be compared with other similar compounds, such as N-hydroxy-3-(methylamino)propanimidamide and N-hydroxy-2-methylpropanimidamide . These compounds share similar structural features but differ in their specific functional groups and molecular arrangements. The uniqueness of N’-hydroxy-2-(methylamino)propanimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C4H11N3O

Molecular Weight

117.15 g/mol

IUPAC Name

N'-hydroxy-2-(methylamino)propanimidamide

InChI

InChI=1S/C4H11N3O/c1-3(6-2)4(5)7-8/h3,6,8H,1-2H3,(H2,5,7)

InChI Key

MQFRJRVQIJAFFM-UHFFFAOYSA-N

Isomeric SMILES

CC(/C(=N/O)/N)NC

Canonical SMILES

CC(C(=NO)N)NC

Origin of Product

United States

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